4-Fluoro-2-(methylsulfonyl)aniline
Overview
Description
4-Fluoro-2-(methylsulfonyl)aniline is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . This compound is used in scientific research .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(methylsulfonyl)aniline consists of a benzene ring with a fluorine atom and a methylsulfonyl group attached to it . The exact mass of this compound is 189.02600 .Scientific Research Applications
Chemoselective Reactions in Organic Synthesis
4-Fluoro-2-(methylsulfonyl)aniline is used in chemoselective reactions, a critical aspect of organic synthesis. Baiazitov et al. (2013) discuss chemoselective SNAr reactions with amines and derivatives, highlighting the role of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound closely related to 4-fluoro-2-(methylsulfonyl)aniline. They demonstrate selective displacement reactions in the presence of weak bases and the importance of steric and electronic factors in these processes (Baiazitov et al., 2013).
Electrochemical Synthesis in Polymer Chemistry
4-Fluoro-2-(methylsulfonyl)aniline contributes to the field of polymer chemistry, particularly in the electrochemical synthesis of polymers. Şahin et al. (2002) detail the electrochemical formation of self-doped sulfonated polyaniline in acetonitrile-containing anhydrous fluorosulfonic acid, where 4-fluoro-2-(methylsulfonyl)aniline-related compounds play a vital role (Şahin et al., 2002).
Fluorescent Thermometers in Biochemistry
In the realm of biochemistry, this compound is utilized in the development of fluorescent thermometers. Cao et al. (2014) report on a twisted-intramolecular-charge-transfer-based ratiometric fluorescent thermometer, where derivatives of 4-fluoro-2-(methylsulfonyl)aniline demonstrate unusual intensification of fluorescence with temperature increase, offering potential applications in temperature sensing (Cao et al., 2014).
Solubility Studies in Physical Chemistry
Research by Qian et al. (2014) focuses on the solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound structurally related to 4-fluoro-2-(methylsulfonyl)aniline. Their study in various organic solvents provides insights into the solubility properties, critical for understanding the physical chemistry of such compounds (Qian et al., 2014).
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound may participate in the formation of carbon–carbon bonds
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.
Result of Action
As a component in Suzuki–Miyaura cross-coupling reactions , it may contribute to the formation of carbon–carbon bonds, leading to the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-(methylsulfonyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
4-fluoro-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIYDMDXQVUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700197 | |
Record name | 4-Fluoro-2-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylsulfonyl)aniline | |
CAS RN |
1197193-21-7 | |
Record name | 4-Fluoro-2-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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